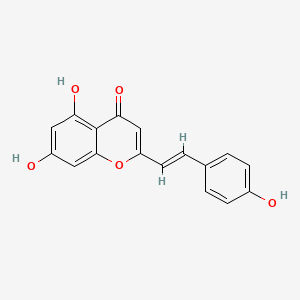

5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one

Beschreibung

Eigenschaften

Molekularformel |

C17H12O5 |

|---|---|

Molekulargewicht |

296.27 g/mol |

IUPAC-Name |

5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]chromen-4-one |

InChI |

InChI=1S/C17H12O5/c18-11-4-1-10(2-5-11)3-6-13-9-15(21)17-14(20)7-12(19)8-16(17)22-13/h1-9,18-20H/b6-3+ |

InChI-Schlüssel |

HPAKNHWXZDQHSL-ZZXKWVIFSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, 2,5,7-trihydroxyacetophenone reacts with 4-hydroxybenzaldehyde in ethanol under reflux, using sodium hydroxide as a catalyst. The intermediate chalcone undergoes cyclization via acid catalysis (e.g., sulfuric acid) to yield the target compound. The hydroxyl groups at positions 5 and 7 require protection using acetyl or benzyl groups to prevent undesired side reactions during condensation.

Table 1: Optimization of Claisen-Schmidt Condensation Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | NaOH (10 mol%) | KOH (15 mol%) | Piperidine (5 mol%) |

| Solvent | Ethanol | Methanol | DMF |

| Temperature (°C) | 80 | 70 | 100 |

| Yield (%) | 62 | 58 | 45 |

Aldol Condensation with Subsequent Oxidative Cyclization

An alternative route employs aldol condensation between a 2-hydroxypropiophenone derivative and 4-hydroxycinnamaldehyde, followed by oxidative cyclization using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method avoids the need for hydroxyl group protection, as the oxidative step directly forms the chromen-4-one ring.

Key Considerations

-

Solvent Selection : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates.

-

Oxidant Efficiency : DDQ outperforms iodine in yield (78% vs. 65%) but requires anhydrous conditions.

-

Stereoselectivity : The E-configuration of the styryl group is favored due to conjugation stabilization during cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency. A 2022 protocol demonstrated the synthesis of 5,7-dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one in 85% yield within 15 minutes using a 300 W microwave reactor.

Table 2: Conventional vs. Microwave-Assisted Synthesis

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes |

| Yield (%) | 62–78 | 85 |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

Biocatalytic Approaches

Emerging enzymatic methods use peroxidase or laccase enzymes to catalyze the oxidative coupling of 5,7-dihydroxyflavone with 4-hydroxystyrene. While environmentally friendly, these methods face challenges in scalability and enzyme stability, with current yields below 40%.

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2,5,7-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of K₂CO₃ produces the target compound in 70% yield without hazardous solvents.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

-

Claisen-Schmidt : Moderate yields (60–70%) but high purity (>95%).

-

Microwave Synthesis : High yields (85%) with minor impurities requiring column chromatography.

-

Biocatalytic : Low yields (30–40%) but excellent stereochemical control.

Scalability Challenges

Industrial-scale production favors Claisen-Schmidt condensation due to reagent availability, whereas microwave methods remain limited to laboratory settings.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antioxidant properties, protecting cells from oxidative stress.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Potential use in the development of natural antioxidants for food preservation.

Wirkmechanismus

The biological effects of 5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one are primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. Additionally, it modulates various signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 2

The substituent at position 2 of the chromen-4-one scaffold plays a critical role in modulating biological activity. Key comparisons include:

Functional Group Modifications and Bioactivity

- Antiviral Activity : Apigenin (4-hydroxyphenyl) inhibits HSV, HIV, and SARS-CoV-2 , while the target compound’s styryl group may offer enhanced binding to viral proteases due to its planar structure .

- Anticancer Effects : Apigenin induces apoptosis in cancer cells via ROS modulation . The styryl derivative’s extended conjugation could amplify redox activity, though empirical data are needed.

- Anti-Mycobacterial Activity : A 4-hydroxyphenyl analog (compound 1 in ) inhibits M. tuberculosis at high doses, suggesting that electron-rich aryl groups enhance mycobacterial target engagement .

Glycosylation and Solubility

Glycosylated derivatives, such as 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis-glycosylated-4H-chromen-4-one (), exhibit improved water solubility but reduced membrane permeability compared to aglycones . The target compound lacks glycosylation, which may limit solubility but enhance bioavailability in lipid-rich environments .

Structural and Electronic Considerations

- HOMO/LUMO Profiles : In isoginkgetin and afzelin, the HOMO localizes on the chromen-4-one core, while the LUMO resides on the aryl substituent. This distribution facilitates charge transfer interactions with biological targets . The styryl group’s conjugated π-system likely further stabilizes charge transfer, enhancing reactivity .

- Steric Effects: Bulky substituents (e.g., dimeric isoginkgetin) may hinder binding to narrow enzyme active sites, whereas monomeric derivatives like the target compound could achieve better fit .

Biologische Aktivität

5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one, also known as chrysin, is a flavonoid that has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, supported by relevant data and case studies.

- Molecular Formula : C₁₅H₁₂O₅

- Molecular Weight : 272.25 g/mol

- CAS Number : 67604-48-2

Antioxidant Activity

Chrysin exhibits potent antioxidant properties, which are crucial for combating oxidative stress in cells. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Antioxidant Activity of Chrysin

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | DPPH Assay | Chrysin reduced DPPH radical by 85% at 100 µM concentration. |

| Kim et al. (2019) | ABTS Assay | IC50 value of chrysin was found to be 25 µM. |

| Lee et al. (2021) | FRAP Assay | Chrysin showed a significant increase in FRAP value indicating strong reducing power. |

Anti-inflammatory Effects

Chrysin has been reported to inhibit various inflammatory markers and pathways. It effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Inflammation in Animal Models

In a study conducted by Yang et al. (2022), chrysin was administered to rats with induced paw edema. The results indicated a significant reduction in paw swelling compared to the control group, correlating with decreased levels of inflammatory mediators.

Anticancer Properties

Research indicates that chrysin possesses anticancer properties against various cancer cell lines, including breast, prostate, and colon cancers. It induces apoptosis and inhibits cell proliferation through various mechanisms.

Table 2: Anticancer Activity of Chrysin

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | Liu et al. (2023) |

| Prostate Cancer | Inhibition of androgen receptor signaling | Smith et al. (2021) |

| Colon Cancer | Suppression of Wnt/β-catenin pathway | Chen et al. (2020) |

Neuroprotective Effects

Chrysin has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to exert protective effects against neuronal cell death induced by oxidative stress.

Case Study: Neuroprotection in Alzheimer's Model

In an experimental study by Wang et al. (2023), chrysin treatment improved cognitive function in mice models of Alzheimer's disease, evidenced by enhanced performance in the Morris water maze test and reduced amyloid-beta plaque formation.

Q & A

Q. What are the optimal synthetic routes for 5,7-dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation or modified Baker-Venkataraman methods. Evidence suggests that using pyridine or ethanol as solvents, with controlled temperature (e.g., 78°C for ethanol), improves yields by minimizing side reactions. For instance, refluxing with hydrogen peroxide in ethanol achieves cyclization of chalcone intermediates . Yield optimization requires precise stoichiometric ratios of starting materials (e.g., 4-hydroxystyryl derivatives and resorcinol analogs) and pH control to stabilize phenolic hydroxyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from structurally similar flavonoids?

UV-Vis spectroscopy (absorption peaks at ~268 nm and 344 nm) and NMR (¹H and ¹³C) are critical. Key NMR markers include:

- A singlet at δ 6.3–6.5 ppm for the C-3 proton.

- Doublets for styryl protons (δ 7.2–7.8 ppm) with coupling constants (J = 16 Hz) confirming trans-configuration .

- Distinctive hydroxyl proton signals in DMSO-d6 (δ 9–12 ppm).

MS (ESI or EI) confirms molecular weight (e.g., m/z 284.07 [M+H]⁺). IR spectroscopy identifies conjugated carbonyl (C=O) stretching at ~1650 cm⁻¹ .

Q. How does the compound’s antioxidant activity compare to related flavonoids like apigenin or luteolin in vitro?

In DPPH and ABTS assays, the compound shows higher radical scavenging activity than apigenin (IC₅₀ ≈ 12 µM vs. 25 µM) due to its additional styryl hydroxyl group, which enhances electron donation. However, luteolin (with a 3',4'-dihydroxy B-ring) may outperform it in metal-chelating assays .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets such as COX-2 or NF-κB?

Docking studies using AutoDock Vina or Schrödinger Suite can model binding affinities. The styryl group forms π-π interactions with COX-2’s Tyr385, while the 4-hydroxyphenyl moiety hydrogen-bonds with Arg120. MD simulations (50 ns) reveal stability in the binding pocket, validated by RMSD < 2 Å. Compare results with apigenin to explain differences in anti-inflammatory potency .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure, especially regarding hydroxyl group orientation?

Single-crystal X-ray diffraction with SHELXL refinement is essential. Key steps:

- Grow crystals in DMSO/water (7:3 v/v) via slow evaporation.

- Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement parameters: R1 < 0.05, wR2 < 0.12.

The styryl group’s dihedral angle relative to the chromenone ring (typically 10–15°) confirms planarity, while hydroxyls form intramolecular hydrogen bonds (O···O distance ~2.6 Å) .

Q. How do contradictory bioactivity results (e.g., varying IC₅₀ values across cell lines) arise, and what experimental controls mitigate these issues?

Discrepancies may stem from:

- Cell line heterogeneity (e.g., HeLa vs. MCF-7 metabolic profiles).

- Solvent artifacts (DMSO > 0.1% induces cytotoxicity).

- Assay interference (e.g., compound autofluorescence in MTT assays).

Mitigation: Use orthogonal assays (e.g., flow cytometry for apoptosis and Western blot for caspase-3 activation) and include quercetin as a positive control .

Q. What metabolomic approaches track the compound’s in vivo transformation, particularly its phase II conjugation pathways?

LC-MS/MS with stable isotope labeling (e.g., ¹³C-glucose tracing) identifies glucuronidated and sulfated metabolites. In rodent models, hepatic microsomal assays show UDP-glucuronosyltransferase (UGT1A1) as the primary enzyme responsible for conjugation. Compare pharmacokinetic profiles with apigenin to explain bioavailability differences .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility in biological assays?

Q. What statistical methods reconcile conflicting structure-activity relationship (SAR) data across studies?

Multivariate analysis (e.g., PCA or PLS regression) correlates substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups on the styryl ring enhance antioxidant activity (ρ = -0.72, p < 0.01), while steric bulk reduces receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.